REACTION_CXSMILES
|
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][N:3]=1.[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[OH-].[Na+]>>[CH2:13]1[NH:14][CH2:15][CH2:16][N:11]([C:2]2[C:6]3[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=3)[S:4][N:3]=2)[CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
ice water
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
stirred 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
for quenching
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (50 ml×3)
|
Type
|
WASH
|
Details
|
The organic layer is washed with an ice-water mixture (50 ml×2) and saturated saline (50 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CN(CCN1)C2=NSC3=CC=CC=C32
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |